1-Bromopentadecane-1-13C

Description

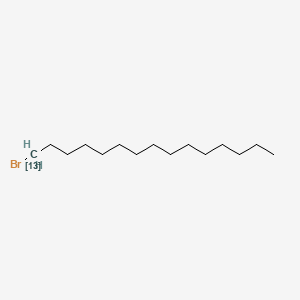

Structure

3D Structure

Properties

Molecular Formula |

C15H31Br |

|---|---|

Molecular Weight |

292.30 g/mol |

IUPAC Name |

1-bromo(113C)pentadecane |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i15+1 |

InChI Key |

JKOTZBXSNOGCIF-XPOOIHDOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2]Br |

Canonical SMILES |

CCCCCCCCCCCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 1-Bromopentadecane-1-13C in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopentadecane-1-13C is a stable isotope-labeled long-chain alkyl halide. Its primary application in scientific research lies in its use as a synthetic precursor for the introduction of a 13C label at a specific position within larger molecules. This targeted labeling is invaluable for a range of analytical techniques, most notably in metabolic tracing studies and for mechanistic investigations using nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the core applications of this compound, complete with experimental insights and data presentation.

Core Applications and Methodologies

The principal utility of this compound is as a starting material for the synthesis of 13C-labeled fatty acids and other long-chain organic molecules. The presence of the heavy carbon isotope allows researchers to track the metabolism and incorporation of these molecules in biological systems.

Synthesis of 13C-Labeled Fatty Acids for Metabolic Tracing

This compound is a key reagent for the synthesis of pentadecanoic acid labeled at the terminal methyl carbon (position 15). While direct literature for this specific synthesis is not prevalent, a well-established analogous reaction is the synthesis of [3-13C]tetradecanoic acid from [1-13C]1-bromododecane[1]. This provides a robust framework for the synthesis of [15-13C]pentadecanoic acid.

This protocol is adapted from the synthesis of 13C-labeled tetradecanoic acid[1].

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Potassium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)

Procedure:

-

Malonic Ester Synthesis:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this, add diethyl malonate dropwise at room temperature with stirring to form the sodiomalonic ester.

-

Add this compound to the reaction mixture and reflux for several hours. The bromide will be displaced by the carbanion of the malonic ester.

-

-

Saponification:

-

To the reaction mixture, add a solution of potassium hydroxide in water.

-

Reflux the mixture to hydrolyze the ester groups to carboxylates.

-

-

Decarboxylation:

-

Acidify the cooled reaction mixture with concentrated hydrochloric acid.

-

Gently heat the mixture to effect decarboxylation, yielding the crude [15-13C]pentadecanoic acid.

-

-

Purification:

-

Extract the product with diethyl ether.

-

Wash the ether extract with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Further purify the [15-13C]pentadecanoic acid by recrystallization or column chromatography.

-

The resulting labeled fatty acid can then be used in cell culture or animal studies to trace its metabolic fate.

Mechanistic Studies via 13C NMR Spectroscopy

The distinct signal of the 13C label in this compound can be a powerful tool for elucidating reaction mechanisms. In reactions where the C-Br bond is cleaved or the alkyl chain undergoes rearrangement, tracking the fate of the labeled carbon via 13C NMR spectroscopy can provide unambiguous evidence for a proposed mechanism.

-

Reaction Setup: Conduct a chemical reaction using this compound as a starting material or reactant.

-

Time-Course Monitoring: At various time points, withdraw aliquots from the reaction mixture.

-

NMR Analysis: Analyze each aliquot by 13C NMR spectroscopy.

-

Signal Tracking: Monitor the disappearance of the signal corresponding to the 13C in the starting material and the appearance of new signals corresponding to the 13C in intermediates and the final product. The chemical shift and coupling constants of the new signals provide structural information about the environment of the labeled carbon.

-

Mechanism Elucidation: Based on the identified intermediates and the final product structure, deduce the reaction mechanism.

Use as an Internal Standard in Quantitative Analysis

Isotopically labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS) because they have nearly identical chemical and physical properties to their unlabeled counterparts but are distinguishable by their mass-to-charge ratio. This compound can be used as an internal standard for the accurate quantification of unlabeled 1-Bromopentadecane in various matrices.

-

Sample Preparation: To a known amount of the sample containing unlabeled 1-Bromopentadecane, add a precise amount of this compound.

-

Extraction: Perform the necessary extraction and cleanup steps to isolate the analyte and the internal standard.

-

GC-MS Analysis: Analyze the extracted sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification: Monitor the ion signals for both the unlabeled 1-Bromopentadecane and the 13C-labeled internal standard. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample, correcting for any losses during sample preparation and analysis.

Data Presentation

The following tables summarize the key properties of this compound and a hypothetical comparison for its use as an internal standard.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄¹³CH₃₁Br |

| Molecular Weight | 292.31 g/mol [2] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C |

| Chemical Purity | Typically ≥95% |

Table 2: Hypothetical GC-MS Data for Quantification of 1-Bromopentadecane

| Sample | Analyte Peak Area (Unlabeled) | Internal Standard Peak Area (13C-labeled) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Standard 1 (1 µg/mL) | 105,000 | 100,000 | 1.05 | 1.05 |

| Standard 2 (5 µg/mL) | 510,000 | 100,000 | 5.10 | 5.10 |

| Standard 3 (10 µg/mL) | 1,020,000 | 100,000 | 10.20 | 10.20 |

| Unknown Sample | 357,000 | 100,000 | 3.57 | 3.57 |

Conclusion

This compound is a versatile research chemical with significant potential in the fields of metabolic research, mechanistic organic chemistry, and quantitative analytical chemistry. Its primary role as a synthetic precursor for 13C-labeled fatty acids enables detailed investigations into lipid metabolism. While direct applications in mechanistic and quantitative studies are less documented for this specific molecule, the underlying principles of 13C NMR spectroscopy and its use as an internal standard in mass spectrometry represent valuable potential uses for this isotopically labeled compound. The methodologies and workflows presented in this guide provide a technical framework for researchers and scientists to leverage the capabilities of this compound in their research endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromopentadecane-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methodologies for 1-Bromopentadecane-1-¹³C, a valuable isotopically labeled long-chain alkyl bromide. The following sections detail two primary synthetic routes, complete with experimental protocols, quantitative data, and purification techniques. This document is intended to serve as a practical resource for researchers in organic synthesis, drug development, and metabolic studies.

Synthetic Strategies

Two principal synthetic pathways for the preparation of 1-Bromopentadecane-1-¹³C are presented. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Grignard Carboxylation of Tetradecyl Magnesium Bromide followed by Reduction and Bromination

This route introduces the ¹³C label at the terminal carbon via a Grignard reaction with ¹³CO₂. The resulting carboxylic acid is then reduced to the corresponding alcohol, which is subsequently converted to the final product.

Route 2: Hunsdiecker Reaction of Silver Pentadecanoate-1-¹³C

This pathway involves the synthesis of ¹³C-labeled pentadecanoic acid, followed by its conversion to a silver salt and subsequent brominative decarboxylation.

Experimental Protocols and Data

Route 1: Grignard Carboxylation Pathway

This three-step synthesis is a versatile method for introducing a ¹³C label at the C1 position.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromotetradecane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Carboxylation with ¹³CO₂: The Grignard solution is cooled in an ice bath. A vacuum is applied to the flask, which is then backfilled with ¹³CO₂ gas (commercially available in cylinders) from a balloon or gas burette. This process is repeated to ensure an excess of ¹³CO₂. The reaction is stirred for several hours at room temperature.

-

Work-up: The reaction mixture is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-¹³C-pentadecanoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75-85% | Estimated based on similar Grignard carboxylation reactions. |

| Purity | >95% (after crystallization) | Typical purity for this type of reaction. |

| ¹³C Enrichment | >99% | Dependent on the isotopic purity of the ¹³CO₂ used. |

Experimental Protocol:

-

Reaction Setup: A solution of 1-¹³C-pentadecanoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 1-¹³C-pentadecanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-95% | [1][2] |

| Purity | >97% (after purification) | [1][3] |

| ¹³C Enrichment | Maintained from the previous step | Isotopic label is stable under these conditions. |

Experimental Protocol:

-

Reaction Setup: 1-¹³C-Pentadecanol (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.

-

Bromination: Phosphorus tribromide (PBr₃, 0.4-0.5 equivalents) is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

Work-up: The reaction is quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 1-Bromopentadecane-1-¹³C.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80-90% | [4] |

| Purity | >95% (after purification) | [4] |

| ¹³C Enrichment | Maintained from the previous step | Isotopic label is stable under these conditions. |

Route 2: Hunsdiecker Reaction Pathway

This classic reaction provides an alternative route, particularly if ¹³C-labeled pentadecanoic acid is readily available.

Experimental Protocol:

-

Salt Formation: 1-¹³C-Pentadecanoic acid (1.0 equivalent) is dissolved in hot water containing a slight excess of sodium hydroxide to form the sodium salt. A solution of silver nitrate (1.0 equivalent) in water is then added with stirring. The precipitated silver 1-¹³C-pentadecanoate is collected by filtration, washed with water and acetone, and thoroughly dried in a vacuum oven in the absence of light.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~95% | [5][6] |

| Purity | High, used directly in the next step | [5][6] |

Experimental Protocol:

-

Reaction Setup: The dry silver 1-¹³C-pentadecanoate (1.0 equivalent) is suspended in anhydrous carbon tetrachloride in a flask protected from light and equipped with a reflux condenser and a dropping funnel.

-

Reaction: A solution of bromine (1.0 equivalent) in carbon tetrachloride is added dropwise to the suspension. The reaction mixture is then gently refluxed until the evolution of carbon dioxide ceases and the color of bromine disappears.

-

Work-up: The reaction mixture is filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate solution and water, then dried over anhydrous calcium chloride. The solvent is removed by distillation to give the crude product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50-70% | [5][7][8][9] |

| Purity | >90% (after purification) | [5][7][8][9] |

| ¹³C Enrichment | The ¹³C label is lost as ¹³CO₂ | This route is not suitable for labeling the C1 position. |

Note on Route 2: The Hunsdiecker reaction results in the loss of the carboxyl carbon. Therefore, to synthesize 1-Bromopentadecane-1-¹³C via this route, one would need to start with a precursor labeled at a different position, such that after decarboxylation, the desired labeled carbon is at the C1 position of the bromoalkane. For the synthesis of 1-Bromopentadecane-1-¹³C, Route 1 is the more direct and appropriate method.

Purification Methods

Purification of the final product, 1-Bromopentadecane-1-¹³C, is crucial to remove any unreacted starting materials and byproducts.

Fractional Distillation

Experimental Protocol:

-

Apparatus Setup: The crude 1-Bromopentadecane-1-¹³C is placed in a round-bottom flask with a boiling chip. A fractional distillation apparatus is assembled, including a Vigreux column, a condenser, and a collection flask.

-

Distillation: The distillation is performed under reduced pressure (vacuum) to lower the boiling point and prevent decomposition. The pressure should be carefully controlled, and the temperature of the heating mantle gradually increased.

-

Fraction Collection: The fraction distilling at the expected boiling point for 1-bromopentadecane under the applied vacuum is collected. The boiling point of unlabeled 1-bromopentadecane is approximately 159-160 °C at 5 mmHg.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point | ~159-160 °C / 5 mmHg | Physical property of 1-bromopentadecane. |

| Expected Purity | >98% | [10][11][12][13] |

Column Chromatography

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of low polarity. A common eluent for alkyl halides is a mixture of hexane and ethyl acetate, starting with a high hexane ratio (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity if necessary.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | [14][15][16][17] |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 99:1) | [15][18] |

| Expected Purity | >99% | [14][15][16][17] |

Analytical Characterization

The identity and purity of the synthesized 1-Bromopentadecane-1-¹³C should be confirmed by various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight. The mass spectrum will show the characteristic isotopic pattern for a monobrominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Visualizations

Synthetic Workflow: Grignard Carboxylation Route

Caption: Synthetic workflow for 1-Bromopentadecane-1-¹³C via the Grignard route.

Purification Workflow

Caption: General purification and analysis workflow for the final product.

References

- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. adichemistry.com [adichemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 8. Hunsdiecker Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Purification [chem.rochester.edu]

- 11. How To [chem.rochester.edu]

- 12. Fractional distillation - Wikipedia [en.wikipedia.org]

- 13. jackwestin.com [jackwestin.com]

- 14. web.uvic.ca [web.uvic.ca]

- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 16. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 17. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 18. Chromatography [chem.rochester.edu]

- 19. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 23. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and physical properties of 1-Bromopentadecane-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthetic methodologies pertinent to 1-Bromopentadecane-1-¹³C. This isotopically labeled long-chain alkyl halide serves as a valuable building block in organic synthesis, particularly in tracer studies and as a precursor for introducing a ¹³C-labeled pentadecyl chain in the development of novel therapeutic agents and research probes.

Chemical Structure and Identification

1-Bromopentadecane-1-¹³C is a saturated, long-chain alkyl halide distinguished by the isotopic enrichment of carbon-13 at the first position of the pentadecane chain. This specific labeling allows for non-destructive tracking and analysis in various chemical and biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure:

¹³CH₃(CH₂)₁₃CH₂Br

The structure consists of a fifteen-carbon straight chain with a bromine atom attached to the ¹³C-labeled terminal carbon.

Physicochemical Properties

The physical and chemical properties of 1-Bromopentadecane-1-¹³C are nearly identical to its unlabeled counterpart, 1-Bromopentadecane. The slight increase in molecular weight due to the ¹³C isotope has a negligible effect on its bulk physical properties.

| Property | Value | Reference |

| CAS Number | 2708283-81-0 | [1] |

| Molecular Formula | ¹³C¹²C₁₄H₃₁Br | [2] |

| Molecular Weight | 292.31 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C | [1][3] |

| Chemical Purity | ≥95% | [2][3] |

Physical Properties of Unlabeled 1-Bromopentadecane:

| Property | Value | Reference |

| CAS Number | 629-72-1 | [3] |

| Melting Point | 17-19 °C | [4] |

| Boiling Point | 159-160 °C at 5 mmHg | [4] |

| Density | 1.005 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.461 | [4] |

Experimental Protocols

The synthesis of 1-Bromopentadecane-1-¹³C involves the conversion of a ¹³C-labeled precursor, typically 1-pentadecanol-1-¹³C, into the corresponding bromoalkane. Several established methods for the bromination of primary alcohols can be adapted for this purpose. Below are detailed methodologies for three common approaches.

Method 1: Synthesis via Hydrogen Bromide

This is a classic and straightforward method for converting primary alcohols to alkyl bromides.

Materials:

-

1-Pentadecanol-1-¹³C

-

48% aqueous Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Pentadecanol-1-¹³C (1 equivalent) and 48% aqueous HBr (2-3 equivalents).

-

Slowly add concentrated H₂SO₄ (catalytic amount, ~0.2 equivalents) to the stirring mixture. The addition is exothermic and should be done cautiously in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add dichloromethane to extract the organic product.

-

Wash the organic layer sequentially with distilled water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Bromopentadecane-1-¹³C.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis using Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides.

Materials:

-

1-Pentadecanol-1-¹³C

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Diethyl ether or Dichloromethane

-

Ice-cold distilled water

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Pentadecanol-1-¹³C (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add PBr₃ (0.33-0.4 equivalents) dropwise to the stirring solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated NaHCO₃ solution and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by vacuum distillation.

Method 3: Appel Reaction

The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides using triphenylphosphine and a halogen source.

Materials:

-

1-Pentadecanol-1-¹³C

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

To a solution of 1-Pentadecanol-1-¹³C (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of carbon tetrabromide (1.2 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold hexane.

-

Combine the filtrates and concentrate to obtain the crude 1-Bromopentadecane-1-¹³C.

-

Purify the product by column chromatography on silica gel using a hexane-based eluent.

Analytical Characterization

The successful synthesis and purity of 1-Bromopentadecane-1-¹³C must be confirmed through various analytical techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR is the primary method to confirm the position and enrichment of the isotopic label. The spectrum will show a significantly enhanced signal for the carbon at the C1 position. The chemical shift of the ¹³C-labeled carbon will be in the typical range for a carbon attached to a bromine atom (approximately 30-40 ppm).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR can be used to confirm the overall structure of the molecule. The protons on the ¹³C-labeled carbon will exhibit coupling to the ¹³C nucleus (¹J_CH), resulting in a characteristic splitting pattern that is absent in the unlabeled compound.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the labeled compound. The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled 1-bromopentadecane. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 1-Bromopentadecane-1-¹³C.

Caption: General workflow for the synthesis and characterization of 1-Bromopentadecane-1-¹³C.

Applications in Research and Development

1-Bromopentadecane-1-¹³C is a versatile tool for researchers in several fields:

-

Metabolic Tracing: The ¹³C label allows for the tracking of the pentadecyl chain in biological systems to study lipid metabolism and fatty acid uptake.

-

Drug Development: It can be used as a starting material for the synthesis of ¹³C-labeled drug candidates, enabling detailed pharmacokinetic and pharmacodynamic studies.

-

Mechanistic Studies: In organic chemistry, it can be employed to elucidate reaction mechanisms involving long-chain alkyl groups. 1-Bromopentadecane has been used as a reagent in the synthesis of bioactive components of marine sponges.[4]

-

Material Science: Incorporation of 1-bromopentadecane into mixed monolayers has been investigated at the air-water interface.[4]

Safety and Handling

1-Bromopentadecane should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of 1-Bromopentadecane-1-¹³C for scientific professionals. The detailed protocols and characterization methods outlined herein are intended to facilitate its synthesis and application in advanced research and development projects.

References

- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

A Comprehensive Technical Guide to Procuring and Utilizing 1-Bromopentadecane-1-¹³C in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and potential applications of 1-Bromopentadecane-1-¹³C. This isotopically labeled compound serves as a valuable precursor for the synthesis of ¹³C-labeled fatty acids, enabling detailed investigation into metabolic pathways, drug metabolism, and the fate of lipid molecules in biological systems.

Procuring 1-Bromopentadecane-1-¹³C: A Comparative Supplier Analysis

Several reputable suppliers offer 1-Bromopentadecane-1-¹³C for laboratory use. The following table summarizes key quantitative data from various suppliers to facilitate an informed purchasing decision. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier/Brand | Product Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Quantity |

| C/D/N Isotopes | C-5130 | 2708283-81-0 | 292.31 | 99 atom % ¹³C | 95% | 0.5 g |

| CymitQuimica (distributor for Cluzeau) | 3U-C5130 | 2708283-81-0 | 290.16 | 99 atom % ¹³C | Not specified | 500mg |

| CymitQuimica (distributor for Biosynth) | Not specified | 2708283-81-0 | 292.31 | Not specified | Min. 95% | Not specified |

| Toronto Research Chemicals (TRC) | Not specified | 2708283-81-0 | Not specified | Not specified | Not specified | Not specified |

Physical Properties of Unlabeled 1-Bromopentadecane

The physical properties of the unlabeled analogue, 1-bromopentadecane, provide a useful reference for handling and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₁Br | [1][2] |

| Molecular Weight | 291.31 g/mol | [1] |

| Boiling Point | 159-160 °C at 5 mmHg | [1][2] |

| Melting Point | 17-19 °C | [1][2] |

| Density | 1.005 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.461 | [1][2] |

Experimental Protocols: Synthesis and Application

Protocol 1: Synthesis of [1-¹³C]Palmitic Acid

This protocol outlines a plausible synthetic route to [1-¹³C]Palmitic Acid from 1-Bromopentadecane-1-¹³C. This method is based on standard organic chemistry principles for chain elongation of alkyl halides.

Materials:

-

1-Bromopentadecane-1-¹³C

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

-

Standard laboratory glassware for Grignard reaction and workup

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-Bromopentadecane-1-¹³C in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle stirring. The reaction is initiated, which is typically indicated by a slight warming of the flask and the disappearance of the magnesium. The reaction is allowed to proceed until the magnesium is consumed, forming the Grignard reagent, [1-¹³C]pentadecylmagnesium bromide.

-

Carboxylation: The flask containing the Grignard reagent is cooled in a dry ice/acetone bath. Crushed dry ice (solid CO₂) is then added portion-wise to the stirred solution. The Grignard reagent reacts with the CO₂ to form the magnesium salt of [1-¹³C]palmitic acid.

-

Acidification and Extraction: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1M HCl. This protonates the carboxylate salt to form [1-¹³C]palmitic acid. The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude [1-¹³C]palmitic acid. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Metabolic Labeling and Fate Analysis of [1-¹³C]Palmitic Acid in Cell Culture

This protocol describes a general workflow for using the synthesized [1-¹³C]Palmitic Acid to trace its metabolic fate in a cell culture model.

Materials:

-

Cultured cells of interest (e.g., cancer cell line, primary hepatocytes)

-

Cell culture medium and supplements

-

[1-¹³C]Palmitic acid, complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for mass spectrometry analysis

-

Instrumentation for lipid analysis (e.g., GC-MS, LC-MS/MS)

Methodology:

-

Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of [1-¹³C]palmitic acid complexed to fatty acid-free BSA. This is then added to the cell culture medium to achieve the desired final concentration.

-

Cell Seeding and Incubation: Seed the cells in culture plates and allow them to adhere and grow to the desired confluency. Replace the standard culture medium with the medium containing [1-¹³C]palmitic acid.

-

Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation and metabolism of the labeled fatty acid.

-

Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS and then harvest them. Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.

-

Analysis of Labeled Lipids: Analyze the extracted lipids using mass spectrometry (GC-MS or LC-MS/MS) to identify and quantify the incorporation of the ¹³C label into various lipid species, such as phospholipids, triglycerides, and cholesterol esters. This will reveal the metabolic pathways through which the labeled palmitic acid has been processed.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.

Caption: Procurement workflow for acquiring laboratory chemicals.

Caption: Workflow from synthesis to metabolic labeling.

Caption: Conceptual metabolic pathways for labeled palmitate.

References

A Researcher's In-depth Guide to 13C Isotopic Labeling in Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental design, and analytical methodologies for utilizing 13C isotopic labeling in metabolic tracer studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively implement this powerful technique for elucidating metabolic pathways and quantifying cellular fluxes.

Core Principles of 13C Isotopic Labeling

Stable isotope tracing using 13C has become a cornerstone of metabolic research, offering a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. The fundamental principle involves introducing a substrate, or "tracer," enriched with the stable isotope 13C into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By tracking the distribution and incorporation of these heavy isotopes, researchers can map the flow of carbon through metabolic networks, identify active pathways, and quantify the rates of metabolic reactions, a technique known as Metabolic Flux Analysis (MFA).[1][2][3]

The choice of the 13C-labeled tracer is a critical aspect of experimental design, as it directly influences the precision with which specific metabolic fluxes can be determined.[4][5][6] Different tracers, such as uniformly labeled glucose ([U-13C]glucose) or specifically labeled variants like [1,2-13C]glucose, will produce distinct labeling patterns in downstream metabolites, providing unique insights into different pathways.[4] For instance, [1,2-13C]glucose is particularly effective for resolving fluxes through glycolysis and the pentose phosphate pathway (PPP).[4] In contrast, [U-13C5]glutamine is often the preferred tracer for interrogating the tricarboxylic acid (TCA) cycle.[4][6]

A key concept in 13C tracer studies is achieving an "isotopic steady state," a condition where the isotopic enrichment of intracellular metabolites becomes constant over time.[7] The time required to reach this state varies depending on the turnover rate of the metabolites and the specific pathways being investigated. For example, glycolytic intermediates typically reach isotopic steady state within minutes, while TCA cycle intermediates may take several hours.[7]

Data Presentation: Quantitative Comparison of 13C Tracers

The selection of an appropriate 13C tracer is paramount for the success of a metabolic flux analysis study. The following tables summarize quantitative data on the performance of various glucose and glutamine tracers in determining fluxes in central carbon metabolism.

| Tracer | Pathway(s) with Highest Precision | Relative Performance Score * |

| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway, Overall Network | 1.00 (Reference) |

| [2-13C]glucose | Glycolysis, Pentose Phosphate Pathway | 0.95 |

| [3-13C]glucose | Glycolysis, Pentose Phosphate Pathway | 0.92 |

| [1-13C]glucose | Glycolysis | 0.85 |

| [U-13C6]glucose | TCA Cycle | 0.78 |

| [U-13C5]glutamine | TCA Cycle | 1.20 |

| [1,2-13C2]glutamine | TCA Cycle | 1.15 |

| [3,4-13C2]glutamine | TCA Cycle | 1.12 |

*Relative Performance Score is a normalized value based on the precision of flux estimations, with [1,2-13C2]glucose set as the reference for glucose tracers and higher values indicating better precision for the specified pathway. Data compiled from computational evaluations of tracer performance in mammalian cells.[4][5][6]

| Metabolite | Tracer | Observed Mass Isotopomer Distribution (M+n) | Primary Pathway(s) Illuminated |

| 3-Phosphoglycerate (3PG) | [1,2-13C]glucose | M+0, M+1, M+2 | Glycolysis vs. Pentose Phosphate Pathway |

| Citrate | [U-13C]glucose | M+2, M+3, M+4, M+5, M+6 | TCA Cycle, Pyruvate Carboxylase Activity |

| Citrate | [U-13C]glutamine | M+4, M+5 | TCA Cycle, Reductive Carboxylation |

| Malate | [U-13C]glucose | M+2, M+3, M+4 | TCA Cycle, Anaplerosis |

| Malate | [U-13C]glutamine | M+3, M+4 | TCA Cycle |

This table illustrates the expected major mass isotopomers for key metabolites when using common 13C tracers, providing a basis for interpreting labeling patterns.[8][9][10] The "M+n" notation indicates a metabolite with 'n' carbon atoms labeled with 13C.

Experimental Protocols

13C Labeling of Adherent Mammalian Cells and Metabolite Extraction

This protocol outlines the general steps for labeling adherent mammalian cells with a 13C-tracer and subsequent metabolite extraction for mass spectrometry analysis.

Materials:

-

Culture medium deficient in the nutrient to be used as a tracer (e.g., glucose-free DMEM)

-

13C-labeled tracer (e.g., [U-13C]glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting.

-

Pre-incubation: One hour before introducing the tracer, replace the growth medium with fresh medium containing dFBS. This step helps to deplete the unlabeled nutrient pools.[1]

-

Tracer Introduction: At the start of the labeling period, aspirate the medium and quickly wash the cells once with the tracer-free medium. Immediately add the pre-warmed labeling medium containing the 13C-tracer and dFBS.

-

Incubation: Incubate the cells for the desired period to achieve isotopic steady state. This time will vary depending on the pathway of interest (e.g., minutes for glycolysis, hours for the TCA cycle).[7]

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Instantly quench metabolism by adding liquid nitrogen directly to the plate.

-

Add pre-chilled 80% methanol to the frozen cells.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tube vigorously.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of polar metabolites for GC-MS analysis.

Materials:

-

Dried metabolite extract

-

Methoxyamine hydrochloride in pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

GC-MS instrument

Procedure:

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate with shaking to protect carbonyl groups.

-

Silylation: Add MSTFA with 1% TMCS to the sample to derivatize hydroxyl and amine groups, increasing their volatility. Incubate at a raised temperature.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the metabolites based on their volatility and interaction with the column stationary phase. The mass spectrometer then fragments the eluted metabolites and detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.[2][4]

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows in 13C tracer studies.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 2. shimadzu.com [shimadzu.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

safety precautions and handling guidelines for 1-Bromopentadecane-1-13C

An In-depth Technical Guide to Safety Precautions and Handling of 1-Bromopentadecane-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound, a stable isotope-labeled compound used in scientific research. While the carbon-13 isotope itself is non-radioactive and poses no radiological threat, the chemical properties of the parent molecule, 1-bromopentadecane, require careful handling to ensure laboratory safety.

Physicochemical Data

The key physical and chemical properties of 1-Bromopentadecane are summarized below. The isotopic labeling with Carbon-13 results in a negligible change to these values.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₁Br | [1] |

| Molecular Weight | ~291.31 g/mol (unlabeled) | [1] |

| Appearance | Clear to yellow liquid or solid | [1] |

| Melting Point | 18 - 19 °C / 64.4 - 66.2 °F | [1] |

| Boiling Point | 159 - 160 °C / 318.2 - 320 °F @ 5 mmHg | [1] |

| Flash Point | 110 °C / 230 °F | [1] |

| Density | 1.005 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water. | [3] |

Hazard Identification and GHS Classification

Based on the available data for 1-bromopentadecane, the compound is classified as follows:

-

Skin Irritation: Category 2[4]

-

Serious Eye Irritation: Category 2A[4]

-

Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Experimental Protocols for Safe Handling

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All work should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, such as heating or agitation, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

Handling and Storage

-

General Handling: Avoid direct contact with skin and eyes.[1] Do not breathe vapors or mists.[1] After handling, wash hands and any exposed skin thoroughly.

-

Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly sealed to prevent moisture ingress and contamination. Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Waste Disposal

-

Chemical Waste: All waste materials, including contaminated consumables and unused product, must be disposed of as hazardous chemical waste.

-

Regulations: Disposal must be in accordance with all applicable local, regional, and national regulations. Do not dispose of this chemical into the sewer system.

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.

-

Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[1]

-

Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE, including respiratory protection if vapors are present. Ensure adequate ventilation.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][5] For large spills, dike the area to prevent spreading and contact the appropriate emergency response team.

Visualized Workflows and Safety Concepts

Caption: A standard laboratory workflow for handling hazardous chemicals.

Caption: The hierarchy of controls for minimizing chemical exposure.

References

A Comprehensive Technical Guide to the Solubility of 1-Bromopentadecane-1-13C in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromopentadecane-1-13C, a critical isotopically labeled long-chain haloalkane utilized in various research and development applications. Understanding its solubility is paramount for designing and executing experiments, particularly in drug delivery systems, metabolic studies, and as a tracer in complex organic matrices. Due to the isotopic labeling, the solubility of this compound is considered to be virtually identical to its unlabeled counterpart, 1-bromopentadecane.

Core Principles of Solubility

The solubility of 1-bromopentadecane is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. 1-Bromopentadecane is a largely nonpolar molecule due to its long fifteen-carbon alkyl chain. While the carbon-bromine bond introduces a slight dipole moment, the nonpolar character of the hydrocarbon tail dominates its overall properties.

Consequently, 1-bromopentadecane and its isotopically labeled form are readily soluble in nonpolar organic solvents where the primary intermolecular interactions are van der Waals forces, similar to those present in the solute itself.[1][2][3] Conversely, it exhibits poor solubility in highly polar solvents, such as water, where strong hydrogen bonding is the predominant intermolecular force.[1][3][4] The energy required to disrupt the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker van der Waals interactions between 1-bromopentadecane and water molecules.[3][4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented, the following table provides a representative overview of its expected solubility in various organic solvents based on data from analogous long-chain bromoalkanes such as 1-bromododecane, 1-bromotetradecane, and 1-bromohexadecane.[5][6][7][8][9][10][11]

| Solvent | Solvent Type | Expected Solubility of 1-Bromopentadecane |

| Hexane | Nonpolar | Soluble |

| Benzene | Nonpolar | Soluble[8] |

| Diethyl Ether | Nonpolar | Soluble[9][12] |

| Chloroform | Nonpolar | Soluble[8][11][13] |

| Acetone | Polar Aprotic | Soluble[8][10] |

| Ethanol | Polar Protic | Soluble[5][6][9] |

| Methanol | Polar Protic | Slightly Soluble |

| Water | Polar Protic | Insoluble[5][7][14] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a long-chain haloalkane like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., hexane, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

Appropriate analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) for the labeled compound)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be visible to ensure saturation.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a vortex mixer for a predetermined period to facilitate dissolution.

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours), with intermittent shaking, to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a micropipette.

-

Dilute the aliquot with a known volume of the same organic solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument (e.g., GC-MS).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Solubility Principles

The following diagrams illustrate the fundamental principles governing the solubility of this compound.

Caption: Logical workflow illustrating the "like dissolves like" principle for 1-Bromopentadecane solubility.

Caption: A generalized experimental workflow for determining the solubility of 1-Bromopentadecane.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 1-Bromododecane | 143-15-7 [chemicalbook.com]

- 8. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]

- 9. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 10. ensince.com [ensince.com]

- 11. chembk.com [chembk.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 1-Bromotetradecane, 98% | Fisher Scientific [fishersci.ca]

Unlocking Biochemical Pathways: A Technical Guide to the Research Applications of 1-Bromopentadecane-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biochemical research, the ability to trace, quantify, and perturb metabolic and signaling pathways is paramount. Isotopically labeled molecules serve as powerful tools to unravel these complex biological processes. 1-Bromopentadecane-1-13C, a long-chain alkyl halide with a stable isotope at the first carbon position, presents a unique opportunity for multifaceted research applications. Its aliphatic chain mimics endogenous fatty acids, while the bromo- functional group and the 13C label provide distinct handles for tracing its metabolic fate and for use as a chemical probe. This technical guide explores the potential research applications of this compound in biochemistry, providing detailed experimental protocols and data interpretation strategies.

Tracing the Metabolic Fate of Long-Chain Alkyl Halides

While not a canonical fatty acid, the structural similarity of 1-Bromopentadecane to pentadecanoic acid suggests it may enter related metabolic pathways. The 13C label at the C1 position allows for precise tracking of its transformation within a biological system. Potential metabolic routes include enzymatic dehalogenation to form a fatty alcohol, followed by oxidation to a fatty aldehyde and then a carboxylic acid. Alternatively, it may undergo conjugation with glutathione, a key detoxification pathway for electrophilic compounds.

Potential Metabolic Pathways of this compound

The following diagram illustrates the hypothetical metabolic conversion of this compound.

Experimental Protocol: Tracing Metabolism in Cell Culture

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., hepatocytes for xenobiotic metabolism) to 80% confluency.

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

-

Treat the cells with a final concentration of 10-50 µM this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Separate the polar and non-polar metabolites using a liquid-liquid extraction method (e.g., with chloroform and water).

-

-

LC-MS/MS Analysis:

-

Analyze the polar and non-polar fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a C18 column for the separation of non-polar metabolites and a HILIC column for polar metabolites.

-

Monitor for the predicted masses of this compound and its potential metabolites, accounting for the +1 mass shift due to the 13C label.

-

Metabolic Flux Analysis

The 13C label in this compound enables its use in metabolic flux analysis (MFA) to quantify the rate of its conversion through different metabolic pathways. By measuring the incorporation of the 13C label into downstream metabolites over time, researchers can determine the flux through specific enzymatic reactions.

Quantitative Data from a Hypothetical Metabolic Flux Experiment

The following table summarizes hypothetical data from an MFA experiment tracking the metabolism of this compound in a cellular model.

| Time (hours) | This compound (nmol/10^6 cells) | Pentadecan-1-ol-1-13C (nmol/10^6 cells) | Pentadecanoic Acid-1-13C (nmol/10^6 cells) | Glutathione Conjugate-13C (nmol/10^6 cells) |

| 0 | 50.0 | 0.0 | 0.0 | 0.0 |

| 2 | 42.5 | 3.2 | 0.8 | 3.5 |

| 6 | 28.0 | 8.9 | 2.5 | 10.6 |

| 12 | 15.3 | 12.1 | 5.4 | 17.2 |

| 24 | 5.1 | 10.5 (further metabolized) | 8.9 (incorporated) | 20.5 (exported) |

Experimental Protocol: 13C Metabolic Flux Analysis

-

Experimental Setup:

-

Perform a time-course experiment as described in the previous protocol.

-

Include multiple biological replicates for each time point.

-

-

Sample Preparation and LC-MS/MS Analysis:

-

Prepare and analyze samples as previously described.

-

Generate standard curves for the parent compound and any available metabolite standards to enable absolute quantification.

-

-

Data Analysis and Flux Calculation:

-

Integrate the peak areas for each 13C-labeled metabolite at each time point.

-

Use the standard curves to convert peak areas to concentrations.

-

Apply metabolic modeling software (e.g., INCA, Metran) to calculate the flux rates through the different metabolic pathways based on the time-dependent changes in metabolite concentrations.

-

Activity-Based Protein Profiling (ABPP)

The electrophilic nature of the C1 carbon due to the bromine leaving group makes 1-Bromopentadecane a potential tool for activity-based protein profiling (ABPP). This technique uses reactive chemical probes to covalently label the active sites of enzymes. By using the 13C-labeled version, researchers can identify protein targets that interact with and are potentially alkylated by this long-chain alkyl halide. This is particularly useful for identifying enzymes involved in its metabolism, such as dehalogenases or glutathione S-transferases, or other proteins with reactive nucleophilic residues in their active sites.

Workflow for Protein Target Identification using this compound

The following diagram outlines the experimental workflow for identifying protein targets of this compound.

Experimental Protocol: Protein Alkylation and Mass Spectrometry Analysis

-

Protein Labeling:

-

Treat live cells or cell lysates with this compound (10-100 µM) for a defined period (e.g., 1-4 hours).

-

Include a control group treated with a vehicle (e.g., DMSO).

-

-

Protein Preparation:

-

Lyse the cells (if treated live) and quantify the protein concentration.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (this step is to block non-specific alkylation during sample processing, the primary alkylation of interest having occurred in the live cells/lysate).

-

Digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Perform data-dependent acquisition to fragment peptides for sequencing.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

-

Specifically search for a variable modification on nucleophilic amino acid residues (e.g., Cys, His, Lys) corresponding to the addition of a pentadecyl-1-13C group (+211.23 Da).

-

Compare the results from the treated and control samples to identify proteins that are specifically labeled by this compound.

-

Hypothetical Mass Spectrometry Data Summary

The following table presents a hypothetical summary of proteins identified as targets of this compound.

| Protein ID | Gene Name | Labeled Peptide Sequence | Modified Residue | Fold Enrichment (Treated/Control) |

| P09211 | GSTP1 | IIGK(13C-pentadecyl)ISFYLSQLVDEG | K101 | 25.4 |

| P08263 | GSTA1 | VLEK(13C-pentadecyl)DIRQGR | K44 | 18.9 |

| Q9Y6Q9 | DHRS3 | GAC(13C-pentadecyl)VVTGSSGIG | C11 | 12.1 |

| P14618 | FABP4 | VSE(13C-pentadecyl)FKDAYK | C117 | 8.5 |

Investigating Fatty Acid Signaling Pathways

Long-chain fatty acids are known to act as signaling molecules by binding to and activating specific receptors, such as CD36 and GPR40 (FFAR1). Due to its structural similarity to a saturated fatty acid, 1-Bromopentadecane could potentially interact with these receptors, either as an agonist or an antagonist. The 13C label can be used to confirm binding and to trace its influence on downstream signaling events.

CD36 Signaling Pathway

The CD36 receptor is a scavenger receptor that facilitates the uptake of long-chain fatty acids and initiates intracellular signaling cascades.

GPR40 (FFAR1) Signaling Pathway

GPR40 is a G-protein coupled receptor that is activated by medium and long-chain fatty acids, leading to an increase in intracellular calcium and potentiation of glucose-stimulated insulin secretion in pancreatic beta cells.

Experimental Protocol: Investigating Receptor Activation

-

Cell-Based Assays:

-

Use cell lines overexpressing the receptor of interest (e.g., HEK293 cells transfected with CD36 or GPR40).

-

Treat the cells with varying concentrations of this compound.

-

Measure downstream signaling events, such as:

-

For GPR40: Intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM).

-

For CD36: Phosphorylation of downstream kinases (e.g., ERK, AMPK) by Western blotting.

-

-

-

Binding Assays:

-

Perform competitive binding assays using a known radiolabeled or fluorescently labeled ligand for the receptor and increasing concentrations of this compound to determine its binding affinity.

-

Conclusion

1-Bromopentadecane-1-13C material safety data sheet (MSDS) information

This document provides a comprehensive overview of the material safety data for 1-Bromopentadecane-1-¹³C, compiled for researchers, scientists, and professionals in drug development. The information presented is primarily based on the material safety data sheet (MSDS) of the unlabeled analogue, 1-bromopentadecane, as specific safety data for the ¹³C-labeled compound is not extensively available. The isotopic labeling is not expected to significantly alter the chemical's hazardous properties.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-bromopentadecane is presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₁Br | [1] |

| Molecular Weight | 291.31 g/mol | [1] |

| Appearance | Colorless to clear or yellow liquid | [2][3] |

| Melting Point | 17-19 °C (lit.) | |

| Boiling Point | 159-160 °C at 5 mmHg (lit.) | |

| Density | 1.005 g/mL at 25 °C (lit.) | |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.461 (lit.) | |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Vapor Density | 10.1 (vs air) | |

| Solubility | Insoluble in water. Soluble in chloroform and slightly soluble in methanol. | [5][6] |

Section 2: Hazard Identification and Safety Precautions

1-Bromopentadecane is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning[1]

Precautionary Measures:

To ensure the safe handling of 1-Bromopentadecane-1-¹³C, the following personal protective equipment (PPE) and handling procedures are mandatory:

-

Engineering Controls: Ensure adequate ventilation in the work area.[7]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if vapors or mists are generated, use a suitable respirator.[3]

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[7] Wash hands thoroughly after handling.

Section 3: Experimental Protocols - First Aid Measures

In the event of exposure to 1-Bromopentadecane-1-¹³C, the following first-aid protocols should be immediately implemented.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[6] |

Section 4: Accidental Release Measures

In the case of a spill or accidental release, the following workflow should be followed to mitigate the hazard and ensure proper cleanup.

Section 5: Storage and Stability

Proper storage is crucial to maintain the integrity and stability of 1-Bromopentadecane-1-¹³C.

| Parameter | Recommendation |

| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[7] Recommended storage temperature is 2-8°C.[5] |

| Stability | Stable under normal conditions.[4][7] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[4][7] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3][4] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[4][7] |

Section 6: Toxicological and Ecological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[6] The toxicological properties have not been fully investigated.[3]

-

Mutagenic Effects: No information available.[3]

-

Reproductive Effects: No information available.[3]

-

STOT - Single Exposure: May cause respiratory irritation.[1]

-

STOT - Repeated Exposure: No information available.[3]

-

Ecotoxicity: Harmful to aquatic life with long-lasting effects.[1] The product is insoluble in water and may persist in the environment.[6]

This guide is intended to provide essential safety information. It is imperative that all users of 1-Bromopentadecane-1-¹³C consult the full Material Safety Data Sheet for the unlabeled compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. 1-Bromopentadecane | C15H31Br | CID 12394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-BROMOPENTADECANE CAS#: 629-72-1 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Bromopentadecane-1-¹³C: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 1-Bromopentadecane-1-¹³C, a stable isotope-labeled long-chain alkyl halide. While direct discovery and historical context for this specific isotopologue are not extensively documented in peer-reviewed literature, this guide consolidates available information on its synthesis, characterization, and potential applications, drawing parallels from closely related labeled compounds.

Introduction and Historical Context

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. The substitution of a carbon-12 atom with its stable, heavier isotope, carbon-13 (¹³C), allows for the non-radioactive tracing of molecules through complex biological and chemical systems. This is particularly valuable in drug development for metabolism and pharmacokinetic studies, as well as in fundamental research to elucidate reaction mechanisms and metabolic pathways.

While the unlabeled 1-bromopentadecane has been a known chemical entity for many years, used in various organic syntheses, the targeted synthesis of its ¹³C-labeled counterpart, 1-Bromopentadecane-1-¹³C, is a more recent development driven by the increasing sophistication of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Commercial availability of this compound indicates its utility as a specialized reagent in organic synthesis and for the structural analysis of various molecules.[1] The primary application of such a molecule is as a labeled starting material for the synthesis of more complex ¹³C-labeled tracer molecules, particularly lipids and their derivatives, for use in lipidomics and metabolic flux analysis.

Physicochemical Properties

The bulk physicochemical properties of 1-Bromopentadecane-1-¹³C are expected to be nearly identical to its unlabeled analog. The single neutron difference in one carbon atom results in a negligible change in properties such as boiling point, melting point, and solubility.

| Property | Value |

| Molecular Formula | ¹³C¹²C₁₄H₃₁Br |

| Molecular Weight | ~292.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 322 °C (unlabeled) |

| Melting Point | 17-19 °C (unlabeled) |

| Density | 1.005 g/mL at 25 °C (unlabeled) |

Synthesis of 1-Bromopentadecane-1-¹³C

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from the commercially available 1,14-tetradecanediol and a ¹³C-labeled cyanide source.

Caption: Proposed synthetic pathway for 1-Bromopentadecane-1-¹³C.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 14-Bromotetradecan-1-ol

-

To a stirred solution of 1,14-tetradecanediol (1.0 eq) in toluene at 0 °C, add hydrobromic acid (48%, 1.2 eq) and a catalytic amount of sulfuric acid.

-

Heat the reaction mixture to reflux for 48 hours, with azeotropic removal of water using a Dean-Stark apparatus.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 14-bromotetradecan-1-ol.

Step 2: Synthesis of [1-¹³C]Pentadecanenitrile

-

Dissolve 14-bromotetradecan-1-ol (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add potassium cyanide-¹³C (K¹³CN, 1.1 eq) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude [1-¹³C]pentadecanenitrile, which can be used in the next step without further purification.

Step 3: Hydrolysis to [1-¹³C]Pentadecanoic Acid

-

Add a mixture of sulfuric acid and water (2:1 v/v) to the crude [1-¹³C]pentadecanenitrile.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield [1-¹³C]pentadecanoic acid.

Step 4: Reduction to [1-¹³C]Pentadecan-1-ol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of [1-¹³C]pentadecanoic acid (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield [1-¹³C]pentadecan-1-ol.

Step 5: Bromination to 1-Bromopentadecane-1-¹³C

-

Dissolve [1-¹³C]pentadecan-1-ol (1.0 eq) in anhydrous diethyl ether containing a catalytic amount of pyridine.

-